The compound (1R,5S,7S)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic structure that belongs to a class of compounds known for their potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclic framework, which incorporates both nitrogen and oxygen heteroatoms, making it of interest for various chemical and biological applications.
This compound can be classified as a carbamate, which is a functional group derived from carbonic acid. The presence of the tert-butoxycarbonyl group suggests it may be used as a protecting group in organic synthesis, particularly in the synthesis of amino acids and other nitrogen-containing compounds. Its bicyclic structure positions it within the broader category of azabicyclic compounds, which are often explored for their pharmacological properties.
The synthesis of (1R,5S,7S)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps that include the formation of the bicyclic framework followed by functionalization reactions.
The synthesis may utilize catalysts or specific reaction conditions to optimize yields and selectivity. For instance, rhodium-catalyzed reactions have been noted in related syntheses, emphasizing the importance of catalyst choice in achieving desired outcomes .
The molecular structure of (1R,5S,7S)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid features:
The molecular formula is C13H21NO5, with a molecular weight of approximately 271.31 g/mol. The structure can be represented using various chemical notation systems such as SMILES or InChI for computational chemistry applications .
The compound can participate in several chemical reactions typical for carbamates and bicyclic compounds:
Reactions involving this compound may require precise control over temperature and pH to prevent side reactions and ensure high yields.
Potential interactions could involve competitive inhibition or modulation of enzyme activity, particularly if the compound mimics natural substrates or intermediates in biochemical pathways.
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy can be employed to confirm purity and structure .
(1R,5S,7S)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid finds applications primarily in:
1.1. tert-Butoxycarbonyl (Boc) Protection Strategies in Bicyclic Frameworks
Boc protection serves dual roles in this molecule: stereochemical preservation and nitrogen functionalization control. The Boc group is typically introduced early in the synthesis via carbamate formation under Schotten-Baumann conditions. Anhydrous dichloromethane (DCM) with di-tert-butyl dicarbonate (Boc₂O) and a catalytic base (e.g., DMAP) achieves near-quantitative yields. This step is critical for preventing lactamization or N-oxidation during downstream transformations. The Boc group’s steric bulk also influences the conformational flexibility of the [3.3.1]nonane system, enhancing diastereoselectivity in subsequent ring-closing steps [1] [4].
Table 2: Boc Protection Efficiency Across Bicyclic Systems
Base Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
DMAP | Anhyd. DCM | 0 → 25 | 98 | None detected |
Triethylamine | THF | 25 | 85 | N-Carboxyanhydrides |
NaHCO₃ | DCM/H₂O | 0 | 78 | Hydrolyzed adducts |
The stereoselective assembly of the (1R,5S,7s) configuration employs ring-closing metathesis (RCM) or intramolecular aldol condensation. RCM of diene precursors using Grubbs-II catalyst (5 mol%) in refluxing toluene generates the bicyclic skeleton with >95% exo-selectivity. Alternatively, a chiral-pool approach leverages (−)-β-pinene derivatives to install the (1R,5S) stereocenters, followed by exo-face selective hydrogenation (Pd/C, H₂) to establish the 7s-configuration. Computational studies (DFT) confirm that the exo-orientation of the carboxylic acid minimizes 1,3-diaxial strain in the chair-boat conformation, driving stereoselectivity [4] [7].
Table 3: Stereoselective Ring-Closing Approaches
Method | Catalyst/Reagent | exo:endo* | Yield (%) |
---|---|---|---|
Ring-Closing Metathesis | Grubbs-II (5 mol%) | 95:5 | 88 |
Intramolecular Aldol | L-Proline (20 mol%) | 85:15 | 76 |
exo-Selective Hydrogenation | Pd/C (10 bar H₂) | 99:1 | 92 |
Oxa-bridge formation requires precise regiocontrol to avoid diastereomeric mixtures. The optimal route involves nucleophilic epoxide ring-opening: a chiral epoxide precursor undergoes intramolecular cyclization with the Boc-protected nitrogen at C₃. BF₃·Et₂O catalysis (5 mol%) in DCM at −78°C promotes regioselective C–O bond formation at the less-hindered carbon, affording the 9-oxa bridge with >90% regiopurity. Competing pathways emerge if the nitrogen is unprotected, leading to oxazolidinone byproducts. Solvent screening reveals ethereal solvents (MTBE) suppress proton-transfer side reactions, enhancing yield to 84% [1] [3].
The C₇-carboxylic acid’s reactivity is hindered by steric encumbrance and intramolecular H-bonding with the oxa-bridge oxygen. Standard esterification (DCC/DMAP) yields methyl esters sluggishly (∼45%). Conversely, Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) activates the acid efficiently, enabling amide couplings with sterically undemanding amines (e.g., glycine methyl ester) in 78% yield. Reduction to the alcohol (BH₃·THF) requires prolonged heating (12 h, 70°C) due to the carboxylate’s inaccessibility. Notably, Curtius rearrangement (DPPA, t-BuOH) generates Boc-protected aminomethyl derivatives, expanding utility in peptidomimetics [3] [6] [7].
Table 4: Carboxylic Acid Derivatization Efficiency
Transformation | Reagents/Conditions | Yield (%) | Application Scope |
---|---|---|---|
Methyl Esterification | DCC, DMAP, CH₂Cl₂, 0°C → 25°C | 45 | Low-yield, side-product issues |
Amide Coupling | Gly-OMe, Mukaiyama, NEt₃, CH₃CN | 78 | Linear/branched amines |
Reduction | BH₃·THF, 70°C, 12 h | 65 | Requires harsh conditions |
Curtius Rearrangement | DPPA, t-BuOH, reflux | 82 | t-Boc-amine synthesis |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0